Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate”, often involves heterocyclization of various substrates . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate” consists of a benzothiophene ring, which is a five-membered ring made up of one sulfur atom, attached to a carboxylate group and an amino group .
Chemical Reactions Analysis
Thiophene-based compounds, like “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate”, have been used in various chemical reactions. For instance, they have been used in the synthesis of kinase inhibitors . The exact chemical reactions involving “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate” would depend on the specific conditions and reagents used.
Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of Methyl 2‐amino‐4,5,6,7‐tetrahydro‐1‐benzothiophene‐3‐carboxylate, a compound similar to Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate, was analyzed. It was found to consist of a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Synthesis and Antimicrobial Activity
- Synthesis of various compounds, including ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and their conversion to other derivatives has been reported. These compounds were screened for antibacterial and antifungal activity, with some showing promising results (Narayana, Ashalatha, Raj, & Kumari, 2006).
Chemical Synthesis Techniques
- The synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a related compound, using Et3SiH/I2 as a reducing agent was described. This method highlights advanced techniques in chemical synthesis (Jayaraman, Sridharan, & Nagappan, 2010).
Electrochemical Reduction Studies
- A study focused on the electrochemical behavior of methyl 3-chloro-, bromo- and iodo-1-benzothiophene-2-carboxylates, providing insights into the electrochemical properties of these compounds (Rejňák, Klima, Svoboda, & Ludvík, 2004).
Fluorination and Synthesis
- The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles was investigated. These compounds were found to be potently cytotoxic in specific human breast cell lines, indicating potential applications in cancer research (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
Future Directions
Thiophene-based compounds, like “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate”, have shown promise in various fields, including medicinal chemistry and material science . They have been used in the synthesis of kinase inhibitors , suggesting potential applications in drug discovery and development. Future research could explore these applications further.
properties
IUPAC Name |
methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPUQPQQFRVVOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442110 |
Source
|
Record name | Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |
CAS RN |
142363-99-3 |
Source
|
Record name | Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.